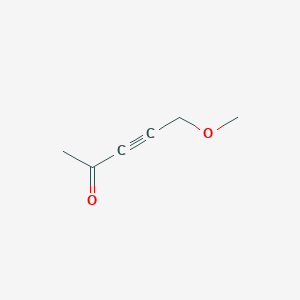
5-methoxypent-3-yn-2-one
Description
5-Methoxypent-3-yn-2-one is a cyclic enynone derivative characterized by a methoxy group at the C5 position and a conjugated triple bond (yne) between C3 and C4. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or bioactive molecules. Its synthesis typically involves alkynylation or cyclization strategies, as seen in structurally related compounds .
Properties
CAS No. |
13286-13-0 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
5-methoxypent-3-yn-2-one |
InChI |
InChI=1S/C6H8O2/c1-6(7)4-3-5-8-2/h5H2,1-2H3 |
InChI Key |
OLVDTZHGJBXKBW-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CCOC |
Canonical SMILES |
CC(=O)C#CCOC |
Other CAS No. |
13286-13-0 |
Synonyms |
5-Methoxy-3-pentyn-2-one |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkyne Addition Reaction: One common method for synthesizing 5-methoxypent-3-yn-2-one involves the addition of methoxyacetylene to a suitable carbonyl compound under basic conditions.
Industrial Production Methods: Industrially, the compound can be produced through catalytic processes that involve the use of metal catalysts to facilitate the addition of methoxy groups to alkyne substrates.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated compounds, nucleophile-substituted compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 5-methoxypent-3-yn-2-one is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound is used in the development of biological probes for studying enzyme activities and metabolic pathways.
Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism by which 5-methoxypent-3-yn-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table highlights key structural and functional differences between 5-methoxypent-3-yn-2-one and similar compounds:
Key Observations :
- Triple vs. Double Bonds: The ynone in this compound enhances electrophilicity compared to enones like compound 115, enabling distinct cycloaddition pathways .
- Substituent Effects : Methoxy groups at C5 improve solubility in polar solvents, whereas ethoxy or hydroxyl groups (e.g., in 1,1-diethoxy derivatives) alter hydrogen-bonding and stability .
- Ring Systems: Cyclopentenones (e.g., 2-ethyl-3-methoxy-cyclopent-2-enone) exhibit constrained geometries, favoring stereoselective reactions over linear ynones .
Comparative Reactivity
- Nucleophilic Additions: The ynone’s carbonyl is more electrophilic than enones (e.g., compound 115), facilitating attacks by amines or hydrazines .
- Cycloadditions: The triple bond participates in [2+2] or [3+2] cycloadditions, unlike enones, which favor [4+2] Diels-Alder reactions .
Physical and Chemical Properties
- Solubility: The methoxy group enhances solubility in methanol or acetone compared to non-polar ethoxy derivatives.
- Stability: Ynone derivatives are sensitive to moisture and heat due to the reactive triple bond, whereas cyclopentenones (e.g., 2-ethyl-3-methoxy-cyclopent-2-enone) are more thermally stable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


